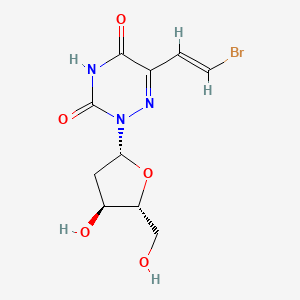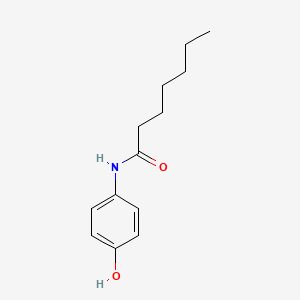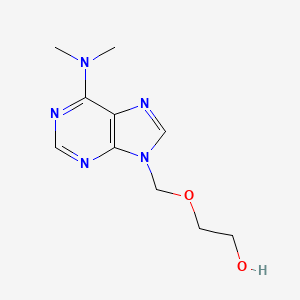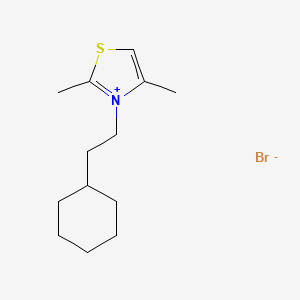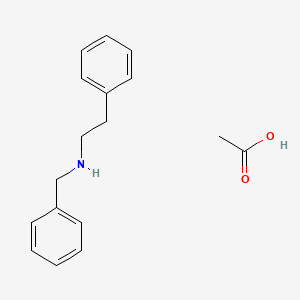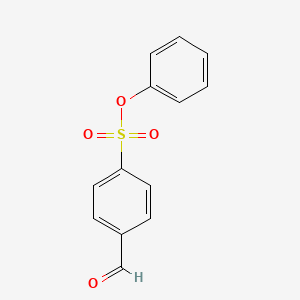
Niobium, isotope of mass 92
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium, isotope of mass 92, is a radioactive isotope of the element niobium. It has a mass number of 92, which means it contains 41 protons and 51 neutrons in its nucleus. This isotope is represented as (^{92}\text{Nb}). Niobium-92 is known for its relatively long half-life of approximately 34.7 million years, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Niobium-92 can be synthesized through nuclear reactions involving the bombardment of niobium-93 with neutrons. This process typically occurs in nuclear reactors where niobium-93 captures a neutron and undergoes a nuclear reaction to form niobium-92. The reaction can be represented as: [ ^{93}\text{Nb} + n \rightarrow ^{92}\text{Nb} + 2n ]
Industrial Production Methods
Industrial production of niobium-92 is not common due to its radioactive nature and limited applications. it can be produced in specialized facilities equipped to handle radioactive materials. The production involves the irradiation of niobium-93 targets in nuclear reactors, followed by chemical separation processes to isolate niobium-92 from other isotopes and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Niobium-92 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of niobium, which is a transition metal.
Oxidation: Niobium-92 can form oxides when exposed to oxygen. The oxidation state of niobium in these compounds is typically +5.
Reduction: Niobium-92 can be reduced to lower oxidation states using reducing agents such as hydrogen or carbon.
Substitution: Niobium-92 can undergo substitution reactions where ligands in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Various ligands in solution under controlled conditions.
Major Products Formed
Oxidation: Niobium pentoxide (( \text{Nb}_2\text{O}_5 )).
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands.
Aplicaciones Científicas De Investigación
Niobium-92 has several scientific research applications, particularly in the fields of cosmochemistry and geochronology. Its long half-life makes it useful for dating the formation and evolution of planetary materials in the early Solar System. The niobium-92 to zirconium-92 decay system is employed as a chronometer to study the timing of events in the early Solar System .
In addition, niobium-92 is used in the study of nucleosynthesis processes in stars. Its presence in meteorites provides insights into the contributions of supernovae to the synthesis of heavy elements in the universe .
Mecanismo De Acción
The primary mechanism of action of niobium-92 is its radioactive decay. Niobium-92 decays via beta-plus decay (( \beta^+ )) to form zirconium-92. The decay process can be represented as: [ ^{92}\text{Nb} \rightarrow ^{92}\text{Zr} + \beta^+ + \nu_e ]
In this process, a proton in the niobium-92 nucleus is converted into a neutron, a positron (( \beta^+ )), and a neutrino (( \nu_e )). The positron is emitted from the nucleus, and the resulting zirconium-92 nucleus is left in an excited state, which may subsequently release gamma radiation to reach a stable state .
Comparación Con Compuestos Similares
Niobium-92 can be compared with other isotopes of niobium and similar transition metal isotopes. Some similar compounds include:
Niobium-93: The only stable isotope of niobium, with applications in various industrial processes.
Niobium-94: A radioactive isotope with a shorter half-life than niobium-92, used in nuclear research.
Zirconium-92: The decay product of niobium-92, used in geochronology and cosmochemistry.
Niobium-92 is unique due to its long half-life and its role in the niobium-92 to zirconium-92 decay system, which is valuable for dating early Solar System events .
Propiedades
Número CAS |
13982-37-1 |
|---|---|
Fórmula molecular |
Nb |
Peso molecular |
91.90719 g/mol |
Nombre IUPAC |
niobium-92 |
InChI |
InChI=1S/Nb/i1-1 |
Clave InChI |
GUCVJGMIXFAOAE-BJUDXGSMSA-N |
SMILES isomérico |
[92Nb] |
SMILES canónico |
[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


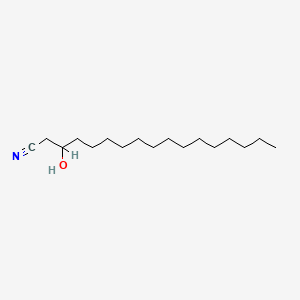
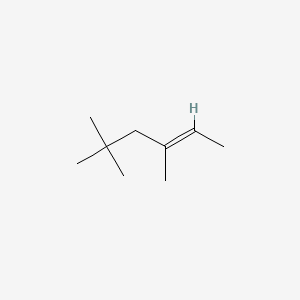
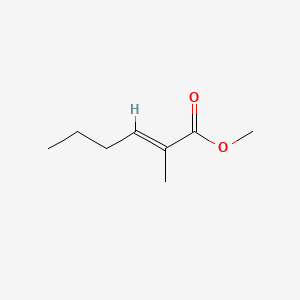
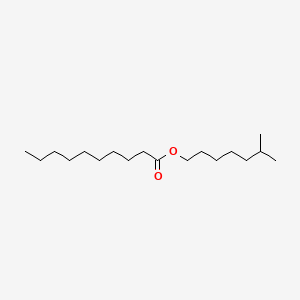
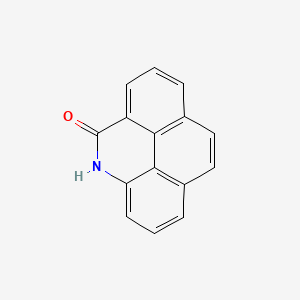
![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
